(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzo[d]thiazole core with a methoxy group at the 5-position, a propyl group at the 3-position, and an isobutyramide moiety attached via a (Z)-ylidene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
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Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3-propyl-4-methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
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Introduction of the Isobutyramide Moiety: : The isobutyramide group can be introduced via a condensation reaction. The benzo[d]thiazole derivative can be reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the desired (Z)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzo[d]thiazole ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: The (Z)-ylidene linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and propyl groups, along with the isobutyramide moiety, can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core structure.
Methoxy-Substituted Derivatives: Compounds like 5-methoxy-2-aminobenzothiazole have similar substitution patterns.
Ylidene Derivatives: Compounds with (Z)-ylidene linkages, such as (Z)-N-(2-benzothiazolylidene)acetamide, have comparable structural features.
Uniqueness
(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group, propyl group, and isobutyramide moiety in a single molecule provides a distinct chemical profile that can lead to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-8-17-12-9-11(19-4)6-7-13(12)20-15(17)16-14(18)10(2)3/h6-7,9-10H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPTCJQHVTWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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